molecular formula C23H25N B373721 N-butyl-N-tritylamine

N-butyl-N-tritylamine

Cat. No.: B373721
M. Wt: 315.5g/mol
InChI Key: KWSMMDMJKSEWTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Butyl-N-tritylamine (CAS: 5824-40-8) is a tertiary amine characterized by a trityl (triphenylmethyl) group and a butyl group attached to a central nitrogen atom. Its molecular formula is C19H17N, with a molecular weight of 259.34 g/mol . The compound is a white crystalline solid with a melting point of 102–104°C and is primarily used as a building block in organic synthesis, particularly in the development of pharmaceuticals and specialized polymers. The trityl group confers steric bulk and acid sensitivity, making it valuable in protecting-group chemistry .

Properties

Molecular Formula

C23H25N

Molecular Weight

315.5g/mol

IUPAC Name

N-tritylbutan-1-amine

InChI

InChI=1S/C23H25N/c1-2-3-19-24-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,24H,2-3,19H2,1H3

InChI Key

KWSMMDMJKSEWTK-UHFFFAOYSA-N

SMILES

CCCCNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCCCNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Tributylamine (N,N-Dibutyl-1-butanamine)

  • Formula : C12H27N
  • Molecular Weight : 185.35 g/mol
  • Physical Properties : Liquid at room temperature (b.p. ~216°C), lower steric bulk compared to N-butyl-N-tritylamine.
  • Uses : Industrial intermediate for surfactants, corrosion inhibitors, and rubber additives .
  • Hazards : Flammable, causes skin/eye irritation, and requires storage in ventilated areas .
  • Its applications are more industrial than pharmaceutical .

N-Tritylethane-1,2-diamine

  • Formula : C20H21N2
  • Molecular Weight : 289.40 g/mol
  • Key Features : Contains an ethylenediamine backbone with a trityl group. Used in kinesin spindle protein (KSP) inhibitors for cancer therapy .
  • Both share acid instability (degrade at pH 1), critical for controlled drug release .

N,N-Dimethylbutylamine

  • Formula : C6H15N
  • Molecular Weight : 101.19 g/mol
  • Applications : Solvent and precursor for quaternary ammonium compounds.
  • Contrast : Smaller substituents (methyl vs. trityl/butyl) result in lower steric hindrance and higher reactivity. Lacks the aromatic stability and pharmaceutical relevance of this compound .

N-Butyl-N-propyl-1-butanamine

  • Formula : C11H25N
  • Molecular Weight : 171.32 g/mol
  • Uses : Intermediate in agrochemical synthesis.
  • Differentiation : Linear and branched alkyl chains dominate its structure, leading to distinct solubility and reactivity profiles compared to the trityl-containing analogue .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications Hazards
This compound C19H17N 259.34 102–104 Pharmaceutical synthesis, protecting groups Limited data; likely low acute toxicity
Tributylamine C12H27N 185.35 -216 (b.p.) Surfactants, corrosion inhibitors Flammable, irritant
N-Tritylethane-1,2-diamine C20H21N2 289.40 Not reported Anticancer agents (KSP inhibitors) Acid-sensitive
N,N-Dimethylbutylamine C6H15N 101.19 -50 (b.p.) Quaternary ammonium precursors Corrosive, flammable

Research Findings and Functional Insights

  • Acid Stability : this compound and other trityl derivatives degrade under acidic conditions (pH 1), a property exploited in drug delivery systems for targeted release .
  • Biological Activity : Trityl-containing amines (e.g., N-Tritylethane-1,2-diamine) show antitumor effects by inhibiting kinesin spindle proteins, unlike aliphatic amines like tributylamine .
  • Synthetic Utility : The trityl group in this compound acts as a protective group for amines in peptide synthesis, whereas simpler amines like N,N-dimethylbutylamine are used for straightforward alkylation .

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